1-Iodo-3-(pentafluorosulfanyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

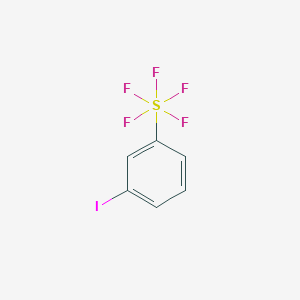

2D Structure

Properties

IUPAC Name |

pentafluoro-(3-iodophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPXUPGOUVHFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381314 | |

| Record name | 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286947-67-9 | |

| Record name | 1-Iodo-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Iodo-3-(pentafluorosulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Iodo-3-(pentafluorosulfanyl)benzene, a compound of increasing interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, outlines relevant experimental protocols, and presents logical workflows for its application in synthetic chemistry.

Core Physicochemical Properties

This compound is a halogenated aromatic compound featuring a highly electronegative pentafluorosulfanyl (SF₅) group. This group imparts unique properties, including high thermal and chemical stability, strong electron-withdrawing effects, and significant lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and functional materials.[1][2]

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, other parameters are yet to be reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₅IS | [1] |

| Molecular Weight | 330.06 g/mol | [1] |

| CAS Number | 286947-67-9 | [1] |

| Appearance | Clear, colorless to red/green liquid | [3] |

| Boiling Point | 57 °C at 0.5 mmHg | [3] |

| Density | 2.06 g/cm³ | [3] |

| Refractive Index | 1.5170 to 1.5210 | [3] |

| Melting Point | Not reported | |

| Solubility | Not explicitly reported; expected to be soluble in common organic solvents. | |

| pKa | Not reported |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in publicly available literature. However, general synthetic strategies for arylsulfur pentafluorides and their subsequent functionalization are well-established.

General Synthesis of Arylsulfur Pentafluorides

The synthesis of arylsulfur pentafluorides often involves the direct fluorination of diaryl disulfides or aryl thiols. A groundbreaking method for the production of these compounds is the Umemoto method.[1]

A general workflow for the synthesis of a substituted iodo-(pentafluorosulfanyl)benzene is depicted below. This typically involves the introduction of the pentafluorosulfanyl group onto an aromatic ring, followed by iodination.

Caption: General synthetic workflow for this compound.

Characterization Techniques

Standard analytical techniques are employed to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons on the aromatic ring.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and integrity of the SF₅ group, which exhibits a characteristic satellite pattern.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern of the molecule, aiding in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification in reaction mixtures or biological matrices.

Applications in Synthetic Chemistry

The presence of an iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Below is a logical workflow for a typical Suzuki cross-coupling reaction utilizing this compound as a building block.

Caption: Workflow for a Suzuki cross-coupling reaction.

This type of reaction allows for the introduction of various aryl or heteroaryl groups at the 1-position of the benzene ring, providing access to a diverse range of novel compounds with potential applications in drug discovery and materials science. The unique electronic properties of the pentafluorosulfanyl group can significantly influence the reactivity and properties of the resulting coupled products.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[4][5]

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its distinct physicochemical properties, driven by the pentafluorosulfanyl group, offer exciting opportunities for the development of new molecules with tailored functionalities. While some experimental data remains to be fully characterized, the established reactivity of this compound in cross-coupling reactions underscores its potential for the synthesis of complex molecular targets in the fields of drug development and materials science. Further research into the specific biological activities and material properties of derivatives of this compound is warranted.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chiralen.com [chiralen.com]

- 5. This compound CAS#: 286947-67-9 [amp.chemicalbook.com]

1-Iodo-3-(pentafluorosulfanyl)benzene CAS number and properties

CAS Number: 286947-67-9

Introduction

1-Iodo-3-(pentafluorosulfanyl)benzene is a unique halogenated aromatic compound featuring the pentafluorosulfanyl (SF₅) group. This functional group has garnered significant interest in medicinal chemistry and materials science due to its distinct electronic properties, high stability, and steric profile. Often considered a "super-trifluoromethyl" group, the SF₅ moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable component in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties make it a versatile reagent for a variety of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 286947-67-9 | [1] |

| Molecular Formula | C₆H₄F₅IS | [1][2] |

| Molecular Weight | 330.06 g/mol | [1][2] |

| Appearance | Clear, colorless to red/green liquid | [1] |

| Boiling Point | 57 °C at 0.5 mmHg | [1] |

| Density | 2.06 g/cm³ | [1] |

| Refractive Index | 1.5170 to 1.5210 | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| InChI | 1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4H | [1] |

| InChIKey | OPPXUPGOUVHFHM-UHFFFAOYSA-N | [1] |

| SMILES | C1(=CC=C(I)C=C1)S(F)(F)(F)(F)F | [1] |

Synthesis

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 3-(Pentafluorosulfanyl)aniline

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 3-(pentafluorosulfanyl)aniline in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred aniline solution. The temperature should be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure full formation of the 3-(pentafluorosulfanyl)benzenediazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may result in the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the complete substitution of the diazonium group with iodine.

-

The crude this compound can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with aqueous sodium thiosulfate to remove excess iodine, dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation or column chromatography.

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-(pentafluorosulfanyl)phenyl moiety into more complex molecules. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Heck couplings.

Suzuki Coupling

The Suzuki reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.

Generalized Experimental Protocol:

-

To a reaction vessel, add this compound, a suitable boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4]

Generalized Experimental Protocol:

-

In a reaction flask, combine this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent).[4]

-

The reaction is typically carried out under an inert atmosphere at room temperature to moderate heating.[4]

-

After completion, the reaction mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.

Caption: General scheme for cross-coupling reactions using this compound.

Applications in Medicinal Chemistry

The pentafluorosulfanyl group is increasingly recognized as a valuable bioisostere for other functional groups, such as the trifluoromethyl, chloro, or tert-butyl groups, in drug design.[5][6] Its unique combination of high electronegativity, steric bulk, and metabolic stability can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the replacement of a chloro group with an SF₅ group has been explored in benzodiazepine analogs.[5][6] While this particular substitution led to a loss of potency in that specific case, it highlights the ongoing investigation into the utility of the SF₅ group.[5] In another study, SF₅ analogs of the antimalarial drug mefloquine demonstrated improved activity and selectivity.[7] this compound serves as a key starting material for incorporating the 3-SF₅-phenyl motif into such biologically active molecules.

Safety and Toxicology

This compound is classified as an irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8]

Hazard Codes:

-

Xi: Irritant[1]

Precautionary Statements:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash skin thoroughly after handling.[8]

-

Wear protective gloves, eye protection, and face protection.[8]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[8]

Detailed toxicological studies on this compound are not widely available. However, the environmental properties of some pentafluorosulfanyl compounds have been investigated, with studies showing they can be more hydrophobic than their trifluoromethyl analogs.[9][10] The photodegradation of some aromatic SF₅ compounds has been observed under environmentally relevant conditions.[10]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions allows for the strategic introduction of the 3-(pentafluorosulfanyl)phenyl group, which can impart unique and beneficial properties to the target compounds. As research into the applications of the pentafluorosulfanyl group continues to expand, the importance of key intermediates like this compound is expected to grow. Researchers should handle this compound with appropriate care, following standard laboratory safety procedures.

References

- 1. This compound CAS#: 286947-67-9 [amp.chemicalbook.com]

- 2. This compound | 286947-67-9 [chemicalbook.com]

- 3. chiralen.com [chiralen.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group - ePrints Soton [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Environmental properties of pentafluorosulfanyl compounds: Physical properties and photodegradation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Iodo-3-(pentafluorosulfanyl)benzene from 3-(Pentafluorosulfanyl)aniline

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-3-(pentafluorosulfanyl)benzene, a valuable research chemical and building block in medicinal and materials chemistry. The described methodology is based on a two-step diazotization-iodination sequence starting from 3-(pentafluorosulfanyl)aniline. This approach offers significantly higher yields compared to traditional one-pot Sandmeyer reactions.

Reaction Overview

The synthesis proceeds in two distinct stages:

-

Diazotization: 3-(Pentafluorosulfanyl)aniline is converted to its corresponding aryldiazonium tetrafluoroborate salt. This stable intermediate is isolated before proceeding to the next step.

-

Iodination: The isolated diazonium salt undergoes a pyridine-promoted iodination to yield the final product, this compound.

This two-step protocol has been shown to be more efficient, with yields for the desired product being substantially higher than those obtained through classical one-pot Sandmeyer procedures.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-(Pentafluorosulfanyl)aniline | [1] |

| Intermediate | 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate | [1] |

| Final Product | This compound | [1][2] |

| Molecular Formula | C6H4F5IS | [2] |

| Molecular Weight | 330.06 g/mol | [2] |

| Overall Yield | ~80% (over two steps) | [1] |

Experimental Protocols

The following protocols are detailed for the synthesis of this compound.

Part 1: Synthesis of 3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate

A detailed experimental protocol for the diazotization of 3-(pentafluorosulfanyl)aniline would typically involve the reaction of the aniline with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid (HBF4) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium tetrafluoroborate salt often precipitates from the reaction mixture and can be collected by filtration.

Part 2: Pyridine-Promoted Iodination

The iodination of the synthesized 3-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate is achieved through a pyridine-promoted reaction.[1][3][4]

-

Reaction Conditions:

-

3-(Pentafluorosulfanyl)benzenediazonium tetrafluoroborate (1 mmol)

-

Iodine (I2) (1.1 mmol)

-

Pyridine (4 mmol)

-

Acetonitrile (MeCN) (3 mL)

-

Reaction Time: 2 hours

-

-

Procedure:

-

To a solution of 3-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate in acetonitrile, add pyridine and iodine.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up.

-

The crude product is then purified, commonly by column chromatography, to afford pure this compound.

-

A notable side-product in this reaction is bis(pyridine)iodonium tetrafluoroborate, which can be readily removed from the reaction mixture by precipitation upon the addition of diethyl ether.[3]

Reaction Pathway and Workflow

The overall synthetic route involves a two-step process, which can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

The proposed mechanism for the pyridine-promoted iodination involves the formation of an aryl radical from the diazonium salt, which is then trapped by iodine.[3][4] Pyridine plays a crucial role in promoting the dediazoniation of the aryldiazonium tetrafluoroborate.[1][3][4]

Caption: Simplified mechanism of pyridine-promoted iodination.

References

- 1. BJOC - Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes [beilstein-journals.org]

- 2. chiralen.com [chiralen.com]

- 3. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Electronic Effects on Aromatic Systems

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group is a unique and powerful substituent in modern chemistry, increasingly recognized for its profound influence on the electronic properties of aromatic rings. Often dubbed a "super-trifluoromethyl group," its distinct combination of properties—extreme electronegativity, significant steric bulk, and high lipophilicity—makes it a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the electronic effects of the SF5 group, presenting quantitative data, detailed experimental methodologies for its characterization, and visual representations of key concepts.

Quantitative Analysis of Electronic Effects

The electronic influence of the pentafluorosulfanyl group on an aromatic ring is predominantly characterized by its strong electron-withdrawing nature. This effect is a combination of a powerful negative inductive effect (-I) and a weaker resonance effect (-R).[3] The quantitative impact of the SF5 group is best understood through various electronic parameters, which are summarized and compared with other common electron-withdrawing groups in the table below.

| Parameter | SF5 | CF3 | NO2 |

| Hammett Constant (σp) | 0.68[3] | 0.54[3] | 0.78 |

| Hammett Constant (σm) | 0.61[4] | 0.43[4] | 0.71 |

| Inductive/Field Effect (σI or F) | 0.55[3] | 0.39[3] | 0.65 |

| Resonance Effect (σR or R) | 0.11[3] | 0.12[3] | 0.13 |

| Electronegativity (Pauling Scale, χ) | 3.65[3] | 3.36[3] | 3.04 |

| Hansch Lipophilicity Parameter (π) | 1.51 | 1.09 | -0.28 |

Table 1: Comparison of Electronic and Physicochemical Parameters of Selected Substituents. This table highlights the superior electron-withdrawing inductive properties of the SF5 group compared to the trifluoromethyl (CF3) group, as indicated by its higher σI value. While its overall electron-withdrawing strength at the para position (σp) is slightly less than that of the nitro (NO2) group, its significantly higher lipophilicity (π) presents distinct advantages in modulating the pharmacokinetic profiles of drug candidates.

Experimental Protocols for Characterization

The determination of the electronic parameters of the pentafluorosulfanyl group relies on well-established physical organic chemistry techniques. The following sections detail the key experimental methodologies.

Determination of Hammett Constants via pKa Measurements

The Hammett equation, log(K/K₀) = σρ, is a cornerstone of physical organic chemistry used to quantify the electronic effect of a substituent on a reaction center. The Hammett constant (σ) for the SF5 group is typically determined by measuring the acid dissociation constant (pKa) of pentafluorosulfanyl-substituted benzoic acids in a standardized solvent system.

Methodology:

-

Synthesis: Synthesize meta- and para-pentafluorosulfanyl-substituted benzoic acids.

-

Titration: Perform potentiometric or spectrophotometric titrations of the synthesized benzoic acids, along with unsubstituted benzoic acid (as a reference), in a carefully controlled environment (e.g., 50% ethanol/water at 25°C).

-

pKa Calculation: Determine the pKa values from the titration curves. The pKa is the pH at which the acid is half-dissociated.

-

Hammett Constant Calculation: Calculate the Hammett constant (σ) using the following formula: σ = (pKa(unsubstituted) - pKa(substituted)) / ρ The reaction constant (ρ) is defined as 1 for the ionization of benzoic acids in water.

Figure 1: Workflow for the experimental determination of Hammett constants (σ) for the SF5 group using pKa measurements.

19F NMR Spectroscopy for Probing Electronic Effects

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for investigating the electronic environment of fluorine-containing substituents. The chemical shift of the fluorine atoms in the SF5 group is directly influenced by the electron density of the aromatic ring to which it is attached.

Methodology:

-

Sample Preparation: Prepare solutions of the pentafluorosulfanyl-substituted aromatic compounds in a suitable deuterated solvent (e.g., CDCl3). An internal standard with a known 19F chemical shift is often added for referencing.

-

Data Acquisition: Acquire 19F NMR spectra on a high-field NMR spectrometer. The spectrum of an aryl-SF5 group typically shows two signals: a quintet for the axial fluorine and a doublet of quintets for the four equatorial fluorines.

-

Chemical Shift Analysis: Analyze the chemical shifts (δ) of the 19F signals. Electron-withdrawing groups on the aromatic ring will deshield the fluorine nuclei, causing a downfield shift (more positive δ value), while electron-donating groups will cause an upfield shift.

-

Correlation with Electronic Parameters: The 19F chemical shifts can be correlated with Hammett constants and other electronic parameters to provide a quantitative measure of the electronic effects transmitted through the aromatic system.

Visualizing the Electronic Effects

The strong electron-withdrawing nature of the pentafluorosulfanyl group is a result of the interplay between its inductive and resonance effects.

Figure 2: Dominant inductive and minor resonance effects of the SF5 group leading to strong electron withdrawal from the aromatic ring.

The strong inductive effect arises from the high electronegativity of the five fluorine atoms, which pull electron density away from the sulfur atom and, consequently, from the aromatic ring through the sigma bond. The weaker resonance effect is attributed to hyperconjugation involving the σ* orbitals of the S-F bonds.

Conclusion

The pentafluorosulfanyl group exerts a powerful electron-withdrawing effect on aromatic rings, primarily through a dominant inductive mechanism. This effect, quantified by its large Hammett constants and inductive parameter, surpasses that of the commonly used trifluoromethyl group. The unique combination of strong electron withdrawal and high lipophilicity makes the SF5 group an invaluable substituent for medicinal chemists and materials scientists seeking to fine-tune the electronic and pharmacokinetic properties of molecules. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this remarkable functional group.

References

In-Depth Technical Guide: ¹H and ¹⁹F NMR Spectral Data of 1-Iodo-3-(pentafluorosulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-iodo-3-(pentafluorosulfanyl)benzene. This information is critical for the accurate identification, characterization, and quality control of this important fluorinated building block in research and development settings. The pentafluorosulfanyl (SF₅) group is of growing interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

Spectroscopic Data Summary

The experimentally obtained ¹H and ¹⁹F NMR data for this compound are summarized below. These values are essential for researchers working with this compound to confirm its identity and purity.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.13 | s | - | H-2 |

| 7.93 | d | 7.8 | H-6 |

| 7.78 | d | 8.1 | H-4 |

| 7.33 | t | 8.0 | H-5 |

Table 2: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 85.5 - 84.5 | m | - | SF (1F, axial) |

| 63.5 | d | 148.5 | SF₄ (4F, equatorial) |

Experimental Protocol

The following section details the methodology used for the acquisition of the NMR spectra. Adherence to a consistent protocol is crucial for reproducibility of results.

Instrumentation: NMR spectra were recorded on a Bruker AVANCE 400 spectrometer.

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: Proton NMR spectra were acquired at a frequency of 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra were acquired at a frequency of 376 MHz. Chemical shifts are reported in parts per million (ppm) and referenced to an external standard.

Logical Relationship of NMR Data Acquisition

The following diagram illustrates the logical workflow for acquiring and processing the NMR data for this compound.

This guide provides the essential ¹H and ¹⁹F NMR spectral data and the underlying experimental protocol for this compound. This information serves as a crucial reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the unambiguous identification and characterization of this valuable chemical entity.

The Rise of the "Super-Trifluoromethyl": A Technical Guide to the Pentafluorosulfanyl Group in Drug Discovery

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics with enhanced properties, the pentafluorosulfanyl (SF5) group is rapidly emerging as a powerful tool for medicinal chemists. Often dubbed the "super-trifluoromethyl group," SF5 offers a unique combination of properties that can overcome some of the limitations of the well-established trifluoromethyl (CF3) group, paving the way for a new generation of drug candidates.[1][2][3] This technical guide provides an in-depth analysis of the SF5 group, offering researchers, scientists, and drug development professionals a comprehensive overview of its properties, synthesis, and strategic application.

The strategic incorporation of fluorine-containing functional groups has long been a cornerstone of modern drug design, offering a means to modulate a molecule's physicochemical and pharmacokinetic profiles.[4] While the trifluoromethyl (CF3) group is a familiar workhorse in this arena, the pentafluorosulfanyl (SF5) group presents a compelling alternative with distinct advantages.[2] This guide will delve into the quantitative comparisons between these two critical moieties, provide detailed experimental protocols for their characterization, and visualize key concepts through structured diagrams.

Unveiling the "Super" Qualities: A Quantitative Comparison

The designation of SF5 as a "super-trifluoromethyl group" stems from its superior electronic and lipophilic properties.[1] The following tables summarize the key quantitative differences between the SF5 and CF3 groups, providing a clear rationale for its preferential use in certain drug design scenarios.

Table 1: Comparison of Physicochemical Properties

| Property | SF5 Group | CF3 Group | Significance in Drug Discovery |

| Hansch Lipophilicity Parameter (π) | 1.23[5] | 0.88[5] | Higher lipophilicity can enhance membrane permeability and oral bioavailability.[6] |

| Hammett Constant (σp) | 0.68[5] | 0.53[5] | Stronger electron-withdrawing nature can increase metabolic stability and binding affinity.[5][6] |

| Hammett Constant (σm) | 0.61[5] | 0.43[5] | Potent inductive electron-withdrawing effect from the meta position. |

| Electronegativity (Pauling Scale, estimated) | 3.65[7][8] | 3.36[7][8] | Influences molecular interactions and electronic properties.[6] |

| Van der Waals Volume (ų) | 55.4[9] | 34.6[9] | Larger steric bulk can be used to probe binding pockets and enhance selectivity. |

| Geometry | Octahedral[9] | Tetrahedral | Unique spatial arrangement can lead to more specific interactions with biological targets.[9] |

Table 2: Impact on Molecular Properties of a Substituted Indole Core

| Compound | pKa | logP |

| 2-H-Indole | 16.97 | 2.1 |

| 2-F-Indole | 15.2 | 2.3 |

| 2-CF3-Indole | 12.2 | 3.5 ± 0.2[9][10] |

| 2-SF5-Indole | 11.5 | 3.8 ± 0.2[9][10] |

Data for indole derivatives illustrates the pronounced effect of the SF5 group on acidity and lipophilicity compared to other substituents.[9][10]

Visualizing the Concepts: Key Diagrams

To further elucidate the role and synthesis of SF5-containing compounds, the following diagrams provide a visual representation of key workflows and relationships.

Caption: Comparative impact of SF5 and CF3 groups on key drug-like properties.

Caption: A generalized workflow for the synthesis of SF5-functionalized molecules.

Experimental Protocols: A Practical Guide

The successful application of the SF5 group in drug discovery relies on robust and reproducible experimental methods for characterizing its impact. This section provides detailed protocols for key in vitro assays.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of an SF5-containing compound.

Materials:

-

Test compound

-

1-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in the aqueous phase (phosphate buffer).

-

Add a known volume of the stock solution to a vial containing a known volume of the organic phase (1-octanol).

-

Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to achieve complete phase separation.

-

Carefully collect aliquots from both the aqueous and organic phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of an SF5-containing compound in the presence of liver microsomes.

Materials:

-

Test compound

-

Pooled human liver microsomes (or from other species)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (for quenching)

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

-

Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a weakly acidic or basic SF5-containing compound.

Materials:

-

Test compound

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise increments of the standardized strong base (for an acidic compound) or strong acid (for a basic compound) from the burette.

-

Record the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an SF5-containing compound for a target receptor.

Materials:

-

Test compound

-

Radiolabeled ligand specific for the target receptor

-

Cell membranes or tissue homogenates expressing the target receptor

-

Assay buffer

-

96-well filter plates

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

The Future of Drug Design is "Super"

The pentafluorosulfanyl group is more than just a bioisostere for the trifluoromethyl group; it is a unique and powerful tool that offers distinct advantages in tuning the properties of drug candidates.[11] Its enhanced lipophilicity, strong electron-withdrawing nature, and larger steric profile provide medicinal chemists with a greater degree of control in optimizing lead compounds for improved efficacy, selectivity, and pharmacokinetic properties.[5][6] As synthetic methodologies for introducing the SF5 group become more accessible, its application in drug discovery is poised for significant growth.[8][12] This guide serves as a foundational resource for researchers looking to harness the "super" potential of the SF5 group in their quest for the next generation of innovative medicines.

References

- 1. mttlab.eu [mttlab.eu]

- 2. researchgate.net [researchgate.net]

- 3. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. mercell.com [mercell.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioivt.com [bioivt.com]

The Halogen Bonding Potential of 1-Iodo-3-(pentafluorosulfanyl)benzene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is of increasing interest in medicinal chemistry due to its unique electronic properties and metabolic stability. When incorporated into aryl iodide scaffolds, the SF₅ group can modulate the molecule's halogen bonding (XB) potential, a directional non-covalent interaction critical in rational drug design. This technical guide provides an in-depth analysis of the halogen bonding capabilities of 1-iodo-3-(pentafluorosulfanyl)benzene. Drawing from computational and spectroscopic studies, this document summarizes the quantitative data, details relevant experimental protocols, and presents logical workflows for assessing XB potential. Our findings indicate that while the SF₅ group is a powerful electron-withdrawing substituent, its position on the aromatic ring is paramount. In the case of this compound, the meta substitution does not sufficiently activate the iodine atom for it to be considered a strong halogen bond donor, in stark contrast to its ortho- and 3,5-disubstituted counterparts.

Introduction to Halogen Bonding and the Role of the SF₅ Group

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as the σ-hole, is attracted to a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.[1] This interaction is highly directional and has found significant application in crystal engineering and, more recently, in drug design for enhancing ligand-protein binding affinity and specificity.[2]

The strength of a halogen bond is directly related to the magnitude of the positive electrostatic potential of the σ-hole.[2] This potential can be increased by attaching strong electron-withdrawing groups to the scaffold carrying the halogen atom.[2] The pentafluorosulfanyl (SF₅) group is a prime candidate for this role; it is more electronegative than a nitro group and offers superior metabolic stability and lipophilicity, making it an attractive substituent in the design of novel therapeutics.[2][3] This guide focuses on this compound to elucidate the impact of the meta-SF₅ substitution on the iodine atom's XB donor capabilities.

Quantitative Analysis of Halogen Bonding Potential

Comparative studies on a series of SF₅-substituted iodobenzenes have revealed that the position of the SF₅ group dramatically influences the halogen bonding strength. The key findings for this compound (m-SF₅-iodobenzene) are summarized below in comparison to its isomers and other relevant compounds.

Table 1: Calculated Electrostatic Potential and Interaction Energies

This table presents the simulated maximum electrostatic potential (Vs,max) on the iodine atom and the ab initio calculated interaction energy between the iodobenzene derivative and pyridine, a model halogen bond acceptor.

| Compound | Vs,max (kJ/mol) | Interaction Energy with Pyridine (kJ/mol) | Mulliken Charge on Iodine |

| Iodobenzene | 118.9 | -12.3 | -0.191 |

| This compound | 129.8 | -14.8 | -0.150 |

| 1-Iodo-2-(pentafluorosulfanyl)benzene | 144.0 | -18.7 | -0.093 |

| 1-Iodo-4-(pentafluorosulfanyl)benzene | 130.2 | -15.1 | -0.147 |

| 1,3-Bis(pentafluorosulfanyl)iodobenzene | 158.3 | -23.0 | -0.038 |

| 1-Iodo-3,5-dinitrobenzene | 138.1 | -19.0 | -0.054 |

| Data sourced from Sumii et al., 2019.[3][4] |

Table 2: Experimental ¹³C-NMR Titration Data

¹³C-NMR titration is a powerful method to experimentally probe halogen bonding in solution. A downfield shift (Δδ) of the carbon atom attached to the iodine (C-I) upon addition of a halogen bond acceptor indicates a stronger interaction. The following table shows the change in the chemical shift of the C-I carbon for various iodobenzenes upon the addition of 20 equivalents of tetra(n-butyl)ammonium chloride (TBAC), a chloride ion source.

| Compound | Δδ (ppm) for C-I with TBAC | Indication of Halogen Bonding |

| Iodobenzene | ~0.0 | No |

| This compound | ~0.0 | No significant activation |

| 1-Iodo-2-(pentafluorosulfanyl)benzene | ~0.6 | Yes |

| 1-Iodo-4-(pentafluorosulfanyl)benzene | ~0.0 | No significant activation |

| 1,3-Bis(pentafluorosulfanyl)iodobenzene | ~1.2 | Yes, strong |

| Pentafluoroiodobenzene | ~0.4 | Yes |

| Data sourced from Sumii et al., 2019.[2] |

The collective data clearly demonstrates that the meta (and para) positioning of the SF₅ group fails to significantly activate the iodine atom for halogen bonding.[2] The computational data shows only a modest increase in the positive electrostatic potential and interaction energy compared to unsubstituted iodobenzene.[3][4] This is strongly corroborated by the ¹³C-NMR titration experiments, which show no discernible shift for the C-I carbon of this compound upon the addition of a halogen bond acceptor, a result consistent with the absence of a meaningful halogen bonding interaction.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a copper-catalyzed halogen exchange reaction (an aromatic Finkelstein reaction) from its corresponding aryl bromide precursor, 1-bromo-3-(pentafluorosulfanyl)benzene.[2]

General Protocol for Copper-Catalyzed Aromatic Finkelstein Reaction: [5][6]

-

Reaction Setup: A Schlenk tube is charged with copper(I) iodide (CuI, 5 mol%), the aryl bromide (1.0 mmol), and sodium iodide (NaI, 2.0 mmol).

-

Ligand and Solvent Addition: A diamine ligand, such as racemic trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), is added, followed by the solvent (e.g., dioxane or n-butanol, 1.0 mL).

-

Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon).

-

Heating: The reaction mixture is stirred and heated at 110 °C for the required duration (typically monitored by GC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), filtered, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired aryl iodide.

¹³C-NMR Titration for Halogen Bond Assessment

This protocol is used to evaluate the formation and relative strength of halogen bonds in solution.[2]

-

Sample Preparation: A solution of the potential halogen bond donor (e.g., this compound) is prepared in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initial Spectrum: A standard ¹³C-NMR spectrum is recorded to determine the initial chemical shift of the carbon atom bonded to the iodine (C-I).

-

Titration: A solution of the halogen bond acceptor (e.g., tetra(n-butyl)ammonium chloride in CDCl₃) is added to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 2.0... equivalents).

-

Spectral Acquisition: A ¹³C-NMR spectrum is acquired after each addition of the acceptor.

-

Data Analysis: The chemical shift of the C-I carbon is plotted against the molar ratio of the acceptor. A significant downfield shift indicates the formation of a halogen bond. The magnitude of the shift provides a qualitative measure of the bond's strength.

Visualized Workflows and Relationships

Logical Relationship of SF₅ Substitution on Halogen Bonding

Caption: Positional effect of SF₅ group on halogen bond (XB) activation.

Experimental Workflow for Assessing Halogen Bonding Potential

This diagram outlines the sequential process for synthesizing and evaluating a novel potential halogen bond donor.

Caption: Workflow for synthesis and evaluation of XB donors.

Conclusion and Outlook for Drug Development

The analysis of this compound reveals a crucial principle for molecular design: the mere presence of a potent electron-withdrawing group is not sufficient to guarantee the formation of a strong halogen bond. The geometric arrangement and the resulting electronic effects are of paramount importance. For the SF₅-iodobenzene system, only ortho or multiple substitutions (e.g., 3,5-bis-SF₅) effectively create a sufficiently positive σ-hole on the iodine atom to engage in meaningful halogen bonding.[2]

For drug development professionals, this means that this compound itself is not a promising candidate as a primary halogen bond donor scaffold. However, the broader study from which this data is drawn highlights that the 3,5-bis-SF₅-iodobenzene fragment is an exceptionally potent XB donor, rivaling or even exceeding well-known motifs like 3,5-dinitroiodobenzene.[3][4] Therefore, while the meta-isomer is inactive in this context, the SF₅-iodoarene platform, with appropriate substitution patterns, remains a highly attractive and potentially superior alternative for designing next-generation therapeutics that leverage halogen bonding for high-affinity target engagement. Future research should focus on incorporating the ortho- and 3,5-bis-SF₅-iodophenyl moieties into pharmacologically active molecules to explore their potential in a biological context.

References

- 1. mdpi.com [mdpi.com]

- 2. Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromo-3-(Pentafluorosulfanyl)Benzene | 672-30-0 | FB84118 [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-3-(pentafluorosulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-iodo-3-(pentafluorosulfanyl)benzene. Due to the absence of publicly available experimental data for this specific compound, this guide is based on established fragmentation principles for iodinated aromatic compounds and molecules containing the pentafluorosulfanyl group. The content herein is intended to serve as a predictive reference for researchers working with this and structurally related molecules.

Introduction

This compound is an aromatic compound featuring two key substituents that dictate its behavior in mass spectrometry: an iodine atom and a pentafluorosulfanyl (-SF₅) group. The fragmentation of this molecule under ionization is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. In mass spectrometry, the weakest bonds tend to cleave first. In this case, the carbon-iodine bond is significantly weaker than the carbon-sulfur, sulfur-fluorine, and aromatic carbon-carbon bonds.

Predicted Fragmentation Pathway

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M⁺•). The fragmentation of this compound is expected to be dominated by the cleavage of the C-I bond, which is the most labile. Subsequent fragmentation events would likely involve the -SF₅ group and the aromatic ring.

The primary fragmentation pathways are predicted as follows:

-

Loss of Iodine: The most prominent fragmentation pathway is the homolytic cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•) and the formation of the [M-I]⁺ cation. This is a common fragmentation pattern for iodinated aromatic compounds.[1][2][3][4][5]

-

Loss of the -SF₅ Group: Cleavage of the C-S bond would result in the loss of the pentafluorosulfanyl radical (•SF₅) and the formation of an iodophenyl cation.

-

Fragmentation of the -SF₅ Group: The pentafluorosulfanyl group itself can undergo fragmentation, primarily through the loss of fluorine atoms. This can occur from the molecular ion or subsequent fragment ions.

-

Aromatic Ring Fragmentation: While aromatic rings are generally stable, some fragmentation, such as the loss of a neutral acetylene (C₂H₂) molecule from phenyl cations, can occur, especially at higher collision energies.[6]

The following DOT script visualizes the predicted primary fragmentation pathway.

Quantitative Fragmentation Data

The following table summarizes the hypothetical quantitative data for the mass spectrum of this compound, based on the predicted fragmentation pathway. The relative abundances are estimates based on the expected stability of the fragment ions.

| m/z | Proposed Ion | Proposed Formula | Relative Abundance (%) |

| 330 | Molecular Ion | [C₆H₄ISF₅]⁺• | 40 |

| 203 | [M-I]⁺ | [C₆H₄SF₅]⁺ | 100 (Base Peak) |

| 203 | [M-SF₅]⁺ | [C₆H₄I]⁺ | 15 |

| 127 | [I]⁺ | [I]⁺ | 10 |

| 127 | [SF₅]⁺ | [SF₅]⁺ | 5 |

| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | 25 |

Experimental Protocols

While no specific experimental protocol for this compound was found, a general procedure for analyzing similar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

4.1. Sample Preparation

-

Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Method

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. Mass Spectrometry (MS) Method

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-400.

-

Scan Rate: 2 scans/second.

The following DOT script illustrates the experimental workflow.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by the cleavage of the weak carbon-iodine bond, leading to a prominent base peak at m/z 203. Other significant fragments are expected from the loss of the pentafluorosulfanyl group and subsequent fragmentation of the aromatic ring. The provided experimental protocol offers a starting point for the analysis of this and related compounds. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used. Further studies employing high-resolution mass spectrometry and tandem mass spectrometry would be beneficial for a more detailed structural elucidation of the fragment ions.

References

- 1. researchgate.net [researchgate.net]

- 2. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 1-Iodo-3-(pentafluorosulfanyl)benzene for Researchers and Drug Development Professionals

An In-depth Analysis of the Synthesis, Properties, and Commercial Availability of a Key Building Block in Modern Medicinal Chemistry

Introduction

1-Iodo-3-(pentafluorosulfanyl)benzene is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, imparts unique properties to molecules, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity. These characteristics can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 286947-67-9, is commercially available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to grams, to support laboratory-scale synthesis and preliminary research.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| CHIRALEN | 98% | 250mg, 1g, 5g |

| Doron Scientific | Research Grade | 100mg, 250mg, 1g |

| Vitaia | 98% | 250mg |

| ChemScene | --- | Inquire for details |

Note: Availability and offered quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₅IS | [1] |

| Molecular Weight | 330.06 g/mol | [1] |

| Boiling Point | 57 °C at 0.5 mmHg | [2] |

| Density | 2.06 g/cm³ | --- |

| Refractive Index | 1.5170 to 1.5210 | --- |

| Storage Conditions | Refrigerator, under inert atmosphere, protected from light | [3] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | No specific data found in the search results. |

| ¹³C NMR | No specific data found in the search results. |

| ¹⁹F NMR | No specific data found in the search results. |

Note: While general physical properties are available, detailed experimental spectroscopic data for this compound was not explicitly found in the provided search results. Researchers should perform their own analytical characterization upon receipt of the compound.

Synthesis Methodologies

The synthesis of aryl-SF₅ compounds, including this compound, typically involves multi-step sequences. While a specific, detailed experimental protocol for the target molecule was not found in the provided search results, general synthetic strategies for this class of compounds can be adapted. A common approach involves the direct fluorination of substituted aromatic thiols or disulfides.

General Experimental Protocol for the Synthesis of Aryl-SF₅ Compounds via Direct Fluorination

This protocol is a generalized procedure based on methods for the synthesis of substituted (pentafluorosulfanyl)benzenes and should be optimized for the specific synthesis of this compound.

Materials:

-

Substituted diaryl disulfide (e.g., bis(3-iodophenyl) disulfide)

-

Elemental fluorine (F₂)

-

Inert solvent (e.g., acetonitrile)

-

Apparatus for gas-flow reactions with efficient cooling

Procedure:

-

Dissolve the starting diaryl disulfide in a suitable inert solvent within a reaction vessel designed for fluorination reactions.

-

Cool the reaction mixture to the desired temperature, typically between -78 °C and 0 °C, to control the highly exothermic fluorination process.

-

A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen or argon) is bubbled through the solution.

-

The reaction is carefully monitored by techniques such as ¹⁹F NMR spectroscopy to follow the conversion of the starting material to the desired pentafluorosulfanyl product.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to isolate the this compound.

Safety Precautions: Direct fluorination with elemental fluorine is an extremely hazardous procedure and should only be performed by highly trained personnel in a specialized laboratory equipped with the necessary safety features, including a blast shield and appropriate gas scrubbing systems.

Applications in Drug Discovery and Medicinal Chemistry

The iodo- and pentafluorosulfanyl-substituted benzene scaffold is a versatile intermediate for the synthesis of more complex molecules. The iodine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The strong electron-withdrawing nature of the SF₅ group can significantly influence the electronic properties and reactivity of the aromatic ring, making it a valuable component in the design of bioactive molecules.

Logical Workflow for Utilizing this compound in Drug Discovery

Caption: A logical workflow for the use of this compound in a drug discovery program.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Iodo-3-(pentafluorosulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction is of paramount importance in the pharmaceutical industry for the development of new drug candidates. The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest due to its unique properties. The SF₅ group is a bioisostere of the trifluoromethyl (CF₃) and tert-butyl groups but possesses a stronger electron-withdrawing nature, higher metabolic stability, and increased lipophilicity. These characteristics can significantly enhance the biological activity and pharmacokinetic profile of drug candidates.

1-Iodo-3-(pentafluorosulfanyl)benzene is a key building block for introducing the 3-(pentafluorosulfanyl)phenyl moiety into target molecules. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust method for the synthesis of novel 3-(pentafluorosulfanyl)biaryl derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Due to the strong electron-withdrawing nature of the pentafluorosulfanyl group, this compound is an activated substrate for the oxidative addition step. However, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is essential to achieve high yields and minimize side reactions.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-(Pentafluorosulfanyl)-1,1'-biphenyl | 92 |

| 2 | 4-Methylphenylboronic acid | 4'-Methyl-3-(pentafluorosulfanyl)-1,1'-biphenyl | 88 |

| 3 | 4-Methoxyphenylboronic acid | 4'-Methoxy-3-(pentafluorosulfanyl)-1,1'-biphenyl | 85 |

| 4 | 4-Fluorophenylboronic acid | 4'-Fluoro-3-(pentafluorosulfanyl)-1,1'-biphenyl | 90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 4'-(Trifluoromethyl)-3-(pentafluorosulfanyl)-1,1'-biphenyl | 82 |

| 6 | 3-Thienylboronic acid | 3-(3-(Pentafluorosulfanyl)phenyl)thiophene | 78 |

| 7 | 2-Naphthylboronic acid | 2-(3-(Pentafluorosulfanyl)phenyl)naphthalene | 89 |

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe. The final concentration of the aryl iodide should be approximately 0.1 M.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-(pentafluorosulfanyl)biaryl derivative.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Iodides

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in medicinal chemistry and materials science due to its unique electronic properties, high stability, and lipophilicity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of aryl iodides bearing the SF₅ group, a key methodology for the synthesis of novel SF₅-containing compounds.

Introduction to Palladium-Catalyzed Cross-Coupling of SF₅-Aryl Iodides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly reactive partners in these transformations. The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the C-I bond and the stability of reaction intermediates. This document outlines established protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings with SF₅-aryl iodides.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the SF₅-aryl iodide to a Pd(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

General Palladium Catalytic Cycle

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between SF₅-aryl iodides and boronic acids or their derivatives.

Experimental Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of 1-iodo-4-(pentafluorosulfanyl)benzene with a generic arylboronic acid is provided below.

Materials:

-

1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

To an oven-dried Schlenk flask, add 1-iodo-4-(pentafluorosulfanyl)benzene, arylboronic acid, Pd(OAc)₂, and PPh₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add K₂CO₃ followed by the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-(Pentafluorosulfanyl)-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(pentafluorosulfanyl)-1,1'-biphenyl | 82 |

| 3 | 3-Thienylboronic acid | 3-(4-(Pentafluorosulfanyl)phenyl)thiophene | 78 |

Stille Coupling

The Stille coupling enables the formation of C-C bonds between SF₅-aryl iodides and organostannanes. While effective, the toxicity of organotin reagents is a significant consideration.

Experimental Protocol:

A representative procedure for the Stille coupling of 1-iodo-4-(pentafluorosulfanyl)benzene with a generic organostannane is as follows.

Materials:

-

1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ and P(o-tol)₃.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add 1-iodo-4-(pentafluorosulfanyl)benzene and the organostannane.

-

Seal the tube and heat the mixture at 100 °C for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

| Entry | Organostannane | Product | Yield (%) |

| 1 | Tributyl(phenyl)stannane | 4-(Pentafluorosulfanyl)-1,1'-biphenyl | 88 |

| 2 | Tributyl(thien-2-yl)stannane | 2-(4-(Pentafluorosulfanyl)phenyl)thiophene | 80 |

| 3 | (E)-Tributyl(styryl)stannane | (E)-1-(4-(Pentafluorosulfanyl)phenyl)-2-phenylethene | 75 |

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from SF₅-aryl iodides and terminal alkynes.

Experimental Protocol:

The following is a general protocol for the Sonogashira coupling of 1-iodo-4-(pentafluorosulfanyl)benzene.

Materials:

-

1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.

-

Evacuate and backfill with an inert gas.

-

Add a solution of 1-iodo-4-(pentafluorosulfanyl)benzene in anhydrous THF.

-

Add triethylamine, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography.

Data Presentation:

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-(Pentafluorosulfanyl)-4-(phenylethynyl)benzene | 92 |

| 2 | 1-Octyne | 1-(Oct-1-yn-1-yl)-4-(pentafluorosulfanyl)benzene | 85 |

| 3 | Trimethylsilylacetylene | ((4-(Pentafluorosulfanyl)phenyl)ethynyl)trimethylsilane | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between SF₅-aryl iodides and various amines.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of 1-iodo-4-(pentafluorosulfanyl)benzene is detailed below.

Materials:

-

1-Iodo-4-(pentafluorosulfanyl)benzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, combine Pd(OAc)₂, XPhos, and NaOtBu in a Schlenk tube.

-

Add anhydrous toluene, followed by 1-iodo-4-(pentafluorosulfanyl)benzene and the amine.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation:

| Entry | Amine | Product | Yield (%) |